S-Acetylthioglycolic acid pentafluorophenyl ester
Overview
Description
S-Acetylthioglycolic acid pentafluorophenyl ester is a chemical compound with the molecular formula C10H5F5O3S and a molecular weight of 300.20 g/mol . It is commonly used in the field of peptide synthesis, particularly for linking synthetic peptide antigens to multiple antigen peptides (MAP) core peptides or carrier proteins for the purpose of raising antibodies .
Mechanism of Action
Target of Action
S-Acetylthioglycolic acid pentafluorophenyl ester, also known as (2,3,4,5,6-pentafluorophenyl) 2-acetylsulfanylacetate, is primarily used for linking synthetic peptide antigens to MAP core peptides or carrier proteins . These proteins serve as the primary targets of this compound.
Mode of Action
The compound interacts with its targets by forming a bond with the synthetic peptide antigens and MAP core peptides or carrier proteins . This bond allows the antigens to be effectively presented to the immune system, thereby triggering an immune response.
Result of Action
The primary result of the action of this compound is the successful linkage of synthetic peptide antigens to MAP core peptides or carrier proteins . This linkage facilitates the presentation of these antigens to the immune system, thereby aiding in the generation of an immune response against these antigens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetylthioglycolic acid pentafluorophenyl ester typically involves the reaction of S-acetylthioglycolic acid with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-Acetylthioglycolic acid pentafluorophenyl ester primarily undergoes substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide coupling reactions .
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used solvents.
Major Products
The major products formed from reactions involving this compound are typically peptide conjugates, where the ester group is replaced by a peptide or protein .
Scientific Research Applications
S-Acetylthioglycolic acid pentafluorophenyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl chlorothionoformate: Another reagent used in peptide synthesis, but with different reactivity and applications.
Pentafluorophenyl S-acetylthioglycolate: Similar in structure and function, but may have different reactivity and stability.
Uniqueness
S-Acetylthioglycolic acid pentafluorophenyl ester is unique due to its high reactivity towards nucleophiles and its ability to form stable peptide conjugates. This makes it particularly valuable in the field of peptide synthesis and antibody production .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-acetylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O3S/c1-3(16)19-2-4(17)18-10-8(14)6(12)5(11)7(13)9(10)15/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVNEUKAWUEHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393741 | |
Record name | S-Acetylthioglycolic acid pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129815-48-1 | |
Record name | S-Acetylthioglycolic acid pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetylthioessigsäure pentafluorphenylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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